

An In-depth Technical Guide to the Structure of 4-Methoxybenzaldehyde-d1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzaldehyde-d1

Cat. No.: B099111

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and applications of **4-Methoxybenzaldehyde-d1**, a deuterated analog of 4-Methoxybenzaldehyde. This isotopically labeled compound is a valuable tool in mechanistic studies, metabolic research, and as an internal standard in quantitative analytical methods.

Molecular Structure and Properties

4-Methoxybenzaldehyde-d1, also known as p-anisaldehyde- α -d1, possesses a molecular structure where the hydrogen atom of the aldehyde functional group is replaced by its heavier isotope, deuterium. This substitution imparts a subtle but significant change in its mass and vibrational energy, which is exploited in various scientific applications.

Table 1: Physicochemical Properties of 4-Methoxybenzaldehyde and its Deuterated Analog

Property	4-Methoxybenzaldehyde	4-Methoxybenzaldehyde-d1
Molecular Formula	C ₈ H ₈ O ₂	C ₈ H ₇ DO ₂
Molecular Weight	136.15 g/mol	137.15 g/mol [1]
CAS Number	123-11-5	19486-71-6[1]
Boiling Point	248 °C	248 °C (lit.)[1]
Density	1.119 g/mL at 25 °C	1.127 g/mL at 25 °C[1]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Isotopic Purity	Not Applicable	≥98 atom % D[1]

Synthesis of 4-Methoxybenzaldehyde-d1

The introduction of a deuterium atom at the formyl position of 4-methoxybenzaldehyde can be achieved through various methods. A common approach involves the reduction of a suitable carboxylic acid derivative with a deuterated reducing agent.

Experimental Protocol: Reduction of 4-Methoxybenzoyl chloride with Lithium Aluminum Deuteride

This protocol describes a general method for the synthesis of **4-Methoxybenzaldehyde-d1**.

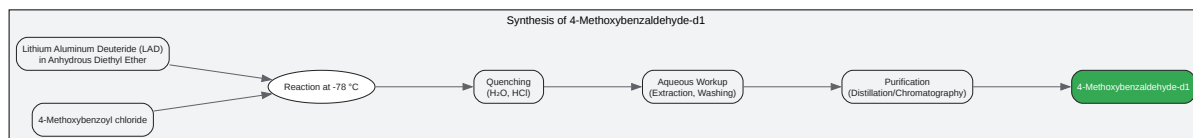
Materials:

- 4-Methoxybenzoyl chloride
- Lithium aluminum deuteride (LAD)
- Anhydrous diethyl ether
- Dry toluene
- 1 M Hydrochloric acid

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for air-sensitive reactions

Procedure:

- A solution of 4-methoxybenzoyl chloride (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- The flask is cooled to -78 °C using a dry ice/acetone bath.
- A solution of lithium aluminum deuteride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of the acid chloride over 30 minutes, maintaining the temperature at -78 °C.
- The reaction mixture is stirred at -78 °C for an additional 2 hours.
- The reaction is quenched by the slow, sequential addition of water, followed by 1 M hydrochloric acid, while keeping the temperature below 0 °C.
- The mixture is allowed to warm to room temperature, and the organic layer is separated.
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to yield **4-Methoxybenzaldehyde-d1**.



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Caption: Synthetic workflow for **4-Methoxybenzaldehyde-d1**.

Structural Elucidation

The successful synthesis and purity of **4-Methoxybenzaldehyde-d1** are confirmed through a combination of spectroscopic techniques. The expected data are summarized below, with comparisons to the non-deuterated analog.

Table 2: Spectroscopic Data for the Structural Elucidation of **4-Methoxybenzaldehyde-d1**

Technique	Non-deuterated (Expected)	Deuterated (Expected)	Interpretation of Deuterium Labeling
¹ H NMR	Aldehyde proton (CHO): ~9.87 ppm (singlet)	Aldehyde proton signal is absent or significantly diminished.	Confirms the replacement of the aldehydic proton with deuterium.
	Aromatic protons: ~6.9-7.8 ppm (multiplets)	Aromatic proton signals remain unchanged.	Shows the specificity of the deuteration to the aldehyde group.
	Methoxy protons (OCH ₃): ~3.85 ppm (singlet)	Methoxy proton signal remains unchanged.	Confirms the methoxy group is intact.
¹³ C NMR	Aldehyde carbon (C=O): ~191 ppm	Aldehyde carbon signal shows a triplet multiplicity due to C-D coupling ($J \approx 20-30$ Hz) and a slight upfield shift.	Confirms the presence of deuterium on the aldehyde carbon.
	Aromatic carbons: ~114-164 ppm	Aromatic carbon signals remain unchanged.	Indicates the aromatic ring is unaffected.
	Methoxy carbon (OCH ₃): ~55 ppm	Methoxy carbon signal remains unchanged.	Shows the methoxy group is unaffected.
FTIR	C-H stretch (aldehyde): ~2830 and 2730 cm ⁻¹	C-H stretch (aldehyde) bands are absent.	Confirms the absence of the aldehydic C-H bond.
	C-D stretch (aldehyde): ~2100-2000 cm ⁻¹	A new band appears in this region.	Confirms the presence of the C-D bond.
	C=O stretch (aldehyde): ~1700 cm ⁻¹	C=O stretch may show a slight shift to lower wavenumber.	Minor isotopic effect on the carbonyl stretch.

Mass Spec.	Molecular Ion (M^+): m/z 136	Molecular Ion (M^+): m/z 137	Confirms the incorporation of one deuterium atom.
Fragment Ion ($M-1$) ⁺ : m/z 135	Fragment Ion ($M-1$) ⁺ is significantly reduced or absent. Fragment Ion ($M-2$) ⁺ : m/z 135.	Indicates the loss of H from the non-deuterated species, which is not possible from the formyl group of the deuterated one. The $M-2$ peak corresponds to the loss of the deuterium.	

Experimental Protocols for Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube.
- 1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire the spectrum on the same instrument. Key parameters include a spectral width of 0-220 ppm and a sufficient number of scans. Proton decoupling is typically used.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} . A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

3.1.3. Mass Spectrometry (MS)

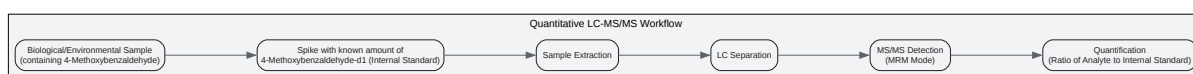
- Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.
- Analysis: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC-MS), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Applications in Research and Development

The primary utility of **4-Methoxybenzaldehyde-d1** lies in its application as a tracer and an internal standard in studies where its non-deuterated counterpart is an analyte of interest.

Use as an Internal Standard in Quantitative LC-MS/MS Analysis

Deuterated compounds are ideal internal standards for mass spectrometry-based quantification because they co-elute with the analyte but are distinguishable by their mass.

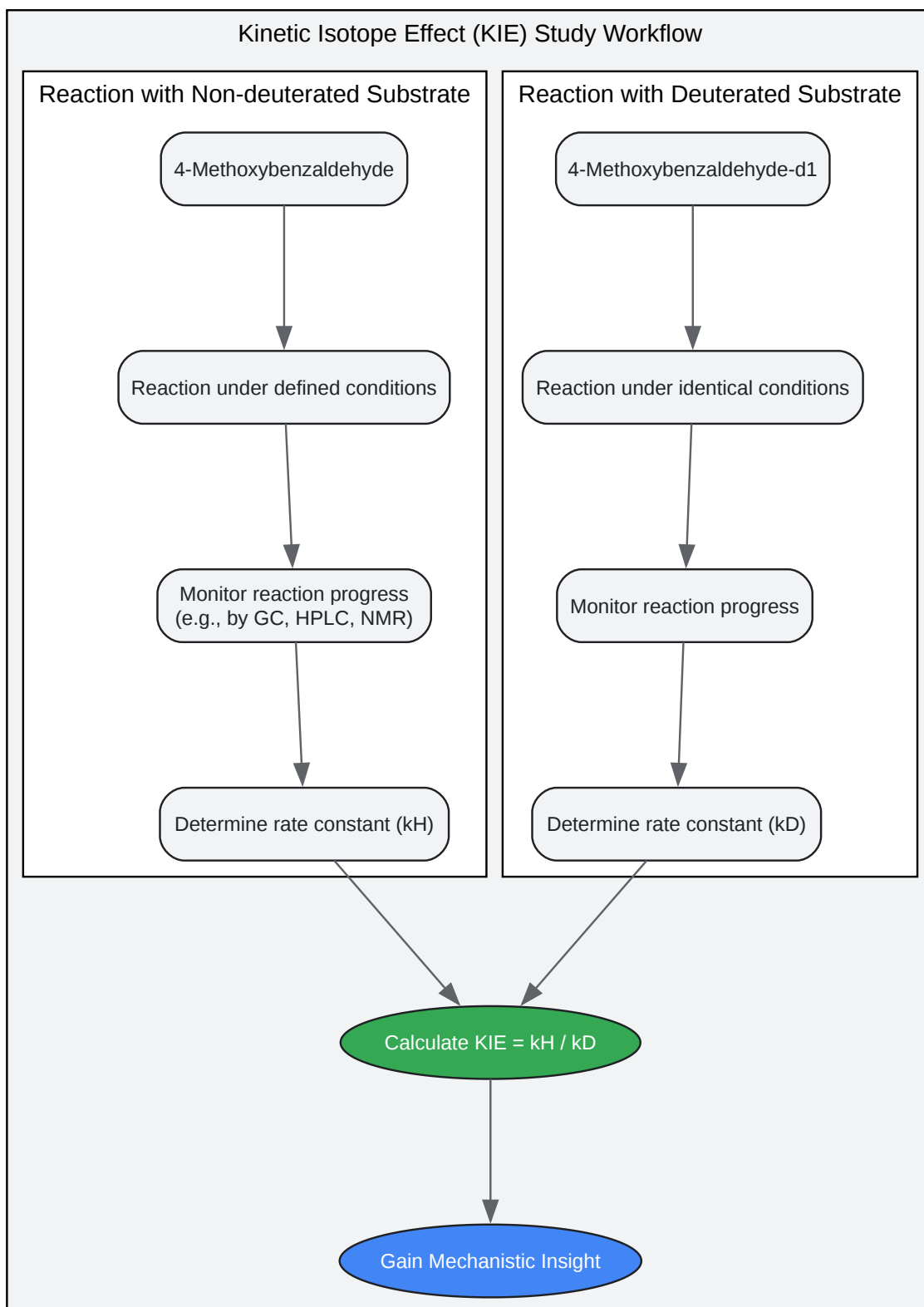


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Caption: Workflow for using **4-Methoxybenzaldehyde-d1** in LC-MS/MS.

Kinetic Isotope Effect (KIE) Studies

The difference in bond energy between a C-H and a C-D bond can lead to different reaction rates. Measuring the kinetic isotope effect (k_H/k_D) provides valuable insight into reaction mechanisms, particularly in identifying the rate-determining step.



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Caption: Workflow for a Kinetic Isotope Effect study.

In conclusion, **4-Methoxybenzaldehyde-d1** is a crucial analytical tool for researchers in chemistry and drug development. Its synthesis and structural integrity can be reliably confirmed through standard organic chemistry techniques and spectroscopic methods. Its application in quantitative analysis and mechanistic studies provides a deeper understanding of chemical and biological processes.

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References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 4-Methoxybenzaldehyde-d1]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099111#structure-of-4-methoxybenzaldehyde-d1>]

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